molecular formula C17H22N2O3S B2800593 N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-54-5

N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2800593
CAS RN: 898464-54-5
M. Wt: 334.43
InChI Key: QDZCYARWHWGSSL-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (hereafter referred to as N-cyclopentyl) is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound has been studied for its ability to inhibit a specific enzyme, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Elucidation

This compound belongs to a novel class of hybrid molecules. The synthetic strategy involves a three-component reaction and 1,4-dipolar cycloaddition, resulting in both spiro and oxazepine compounds. Structural elucidation is achieved through nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. The proposed mechanistic pathway sheds light on its formation .

Biological Evaluation

Cytotoxicity: The compound exhibits potent and selective cytotoxicity against HEK-293 cells (human embryonic kidney cells) without affecting HT-29 cells (human colon adenocarcinoma cells). Specifically, compound 16c demonstrates the highest cytotoxic properties, with an IC50 value of 4.30 μM against HEK-293 cells. These findings suggest its potential as a selective cytotoxic treatment .

Medicinal Applications

Anticancer Properties: Given its cytotoxic effects on HEK-293 cells, this compound could be explored further as an anticancer lead. Researchers may investigate its mechanism of action, potential targets, and efficacy against other cancer cell lines.

Antimicrobial and Anti-Inflammatory Activities: Considering the structural features shared with other oxazepine-derived compounds, it’s worth exploring its antimicrobial and anti-inflammatory properties. These activities could contribute to its therapeutic potential.

Drug Development: Spiro-fused heterocyclic compounds, like the spiro [benzothiophene-3,3’-pyrrolines], are versatile scaffolds for drug development. Researchers have synthesized spiro compounds with diverse biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. Investigating this compound’s potential in these areas could yield promising results .

properties

IUPAC Name

N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-16-8-7-13-11-15(10-12-4-3-9-19(16)17(12)13)23(21,22)18-14-5-1-2-6-14/h10-11,14,18H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZCYARWHWGSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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